molecular formula C5H5FN2O3 B14285041 1-Fluoropyridin-1-ium nitrate CAS No. 137914-44-4

1-Fluoropyridin-1-ium nitrate

Cat. No.: B14285041
CAS No.: 137914-44-4
M. Wt: 160.10 g/mol
InChI Key: ZYICVMLISVDDHT-UHFFFAOYSA-N
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Description

1-Fluoropyridin-1-ium nitrate is a chemical compound with the molecular formula C5H5FN2O3 It is a derivative of pyridine, where a fluorine atom is attached to the nitrogen atom in the pyridine ring, forming a positively charged pyridinium ion The nitrate anion (NO3-) balances the charge, resulting in a stable ionic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoropyridin-1-ium nitrate can be synthesized through the reaction of pyridine with a fluorinating agent in the presence of a suitable acid. One common method involves the use of N-fluoropyridinium salts, which are prepared by reacting pyridine with a Brønsted acid and fluorine . The reaction typically occurs in an organic solvent such as acetonitrile or toluene, and the temperature is controlled to optimize the yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must ensure safety and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoropyridin-1-ium nitrate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridinium ring can be reduced or oxidized depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while oxidation and reduction can lead to different oxidation states of the pyridinium ring .

Scientific Research Applications

1-Fluoropyridin-1-ium nitrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoropyridin-1-ium nitrate involves its ability to act as an electrophilic fluorinating agent. The positively charged pyridinium ion facilitates the transfer of the fluorine atom to nucleophilic sites on target molecules. This process can modify the chemical and physical properties of the target molecules, enhancing their reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Fluoropyridin-1-ium nitrate is unique due to its specific combination of the fluoropyridinium ion and nitrate anion, which imparts distinct chemical properties. Its stability and reactivity make it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

137914-44-4

Molecular Formula

C5H5FN2O3

Molecular Weight

160.10 g/mol

IUPAC Name

1-fluoropyridin-1-ium;nitrate

InChI

InChI=1S/C5H5FN.NO3/c6-7-4-2-1-3-5-7;2-1(3)4/h1-5H;/q+1;-1

InChI Key

ZYICVMLISVDDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)F.[N+](=O)([O-])[O-]

Origin of Product

United States

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